molecular formula C14H13NO2 B3049068 4-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid CAS No. 192323-70-9

4-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B3049068
CAS No.: 192323-70-9
M. Wt: 227.26 g/mol
InChI Key: SURZAQVAAPZGFF-UHFFFAOYSA-N
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Description

4-Amino-4’-methyl[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with an amino group at the 4-position, a methyl group at the 4’-position, and a carboxylic acid group at the 3-position. Biphenyl derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis due to their structural versatility and biological activity.

Scientific Research Applications

4-Amino-4’-methyl[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4’-methyl[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. For instance, 2’-bromo-2-fluoro-5-nitro-1,1’-biphenyl can be synthesized via Suzuki-Miyaura cross-coupling between 2-iodo-4-nitrofluorobenzene and boronic acid in the presence of a palladium catalyst and PPh3 in refluxing dioxane .

Industrial Production Methods

Industrial production of biphenyl derivatives often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, the choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4’-methyl[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:

    Electrophilic Substitution: Similar to benzene, biphenyl derivatives can undergo electrophilic substitution reactions due to the presence of aromatic rings.

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, especially when activated by electron-withdrawing groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.

    Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated biphenyl derivatives, while nucleophilic substitution can produce various substituted amines.

Mechanism of Action

The mechanism of action of 4-Amino-4’-methyl[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, the amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base interactions, affecting the compound’s solubility and reactivity. The biphenyl core provides a rigid and planar structure that can interact with aromatic residues in proteins, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobiphenyl: Lacks the carboxylic acid and methyl groups, making it less versatile in terms of chemical reactivity and biological activity.

    4-Methylbiphenyl: Lacks the amino and carboxylic acid groups, reducing its potential for hydrogen bonding and acid-base interactions.

    3-Carboxybiphenyl: Lacks the amino and methyl groups, limiting its applications in medicinal chemistry and materials science.

Uniqueness

4-Amino-4’-methyl[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of all three functional groups (amino, methyl, and carboxylic acid) on the biphenyl core. This combination of functional groups enhances its chemical reactivity, biological activity, and versatility in various applications.

Properties

IUPAC Name

2-amino-5-(4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURZAQVAAPZGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602388
Record name 4-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192323-70-9
Record name 4-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192323-70-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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